5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride
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Overview
Description
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H7N5O3·2HCl and a molecular weight of 330.13 g/mol4,3- a ... - MDPI.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as pyridine derivatives and triazolopyrazine derivatives.
Reaction Conditions: The reaction conditions include the use of specific reagents and solvents, controlled temperature, and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antibacterial and antitumor activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyridine Derivatives: Other pyridine derivatives with different substituents also exhibit similar properties and applications.
Properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3.2ClH/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10;;/h1-6H,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAMDZZAMCFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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